N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFVZMWRTYDMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Synthesis
The 1,3,4-oxadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. As reported in, this involves:
- Step 1 : Condensation of thiosemicarbazide (NH₂NHCSNH₂) with 5-chlorothiophene-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours, yielding a thiosemicarbazone intermediate.
- Step 2 : Oxidative cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in tetrahydrofuran (THF) under reflux (65°C, 4 hours), forming 2-amino-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole.
Key Reaction Parameters :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent (Step 1) | Dichloromethane | 85–90 |
| Temperature (Step 2) | 65°C | 78 |
| Oxidizing Agent | DBH | - |
Amide Coupling
The final step involves coupling the oxadiazole amine with 5-chlorothiophene-2-carboxylic acid chloride:
- Reagents : 5-chlorothiophene-2-carbonyl chloride, pyridine (base), DCM.
- Conditions : Stirring at room temperature for 6 hours, followed by aqueous workup.
Yield Optimization :
- Excess acyl chloride (1.2 equiv) improves conversion to 92%.
- Solvent choice critically affects solubility; switching to DMF increases byproduct formation due to poor intermediate solubility.
Mechanistic Insights
Cyclization Mechanism
The DBH-mediated cyclization proceeds via a halogenative dehydrothiolation pathway:
Amide Bond Formation
The coupling reaction follows a nucleophilic acyl substitution mechanism:
- Activation : Pyridine deprotonates the oxadiazole amine, enhancing nucleophilicity.
- Attack : The amine attacks the electrophilic carbonyl carbon of the acid chloride.
- Cl⁻ Elimination : Release of chloride ion yields the final amide.
Industrial-Scale Production Considerations
Industrial synthesis requires optimization for cost and efficiency:
- Catalyst Use : Transition metal catalysts (e.g., CuI) reduce reaction times by 30% in pilot studies.
- Continuous Flow Systems : Microreactors enhance heat transfer during exothermic cyclization, improving safety and yield (89% vs. batch 78%).
- Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, critical for pharmaceutical applications.
Scalability Challenges :
- Intermediate Stability : Thiosemicarbazone intermediates degrade at >40°C, necessitating strict temperature control.
- Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy :
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) confirms purity.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both the oxadiazole ring and the chlorothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
Thiophene precursor preparation : Chlorination of thiophene-2-carboxylic acid to introduce the 5-chloro substituent.
Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Amide coupling : Reaction of the oxadiazole intermediate with thiophene-2-carboxamide using coupling agents like EDC/HOBt.
- Key conditions : Optimized temperatures (60–100°C), anhydrous solvents (DMF or acetonitrile), and purification via column chromatography. Yield improvements require stoichiometric control and inert atmospheres .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.81) .
- IR spectroscopy : Peaks for C=O (1660–1680 cm⁻¹), C=N (1580–1600 cm⁻¹), and C-S (680–720 cm⁻¹) bonds .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Initial screens include:
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity assays : MTT-based viability tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in oxadiazole ring formation?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. non-polar alternatives.
- Catalyst screening : Use of iodine or ZnCl₂ to accelerate cyclization kinetics .
- Temperature gradients : Stepwise heating (e.g., 80°C for 2 hr → 100°C for 4 hr) minimizes side reactions.
- Contradiction resolution : If yields remain low despite optimization, assess intermediate purity via HPLC and adjust stoichiometric ratios of thiosemicarbazide precursors .
Q. What strategies can resolve contradictory results in antimicrobial activity across studies?
- Methodological Answer :
-
Dose-response standardization : Use consistent concentration ranges (e.g., 0.1–100 µM) and control for solvent interference (e.g., DMSO ≤1% v/v).
-
Target validation : Perform enzyme inhibition assays (e.g., dihydrofolate reductase for antibacterial activity) to confirm mechanism-specific effects .
-
Comparative studies : Benchmark against structurally similar compounds (Table 1) to isolate substituent-specific bioactivity .
Table 1: Bioactivity of Structural Analogs
Compound Substituents Antimicrobial IC₅₀ (µM) Anticancer IC₅₀ (µM) 5-Chlorothiophene + oxadiazole 12.5 (S. aureus) 8.2 (MCF-7) 5-Fluorothiophene + thiadiazole 28.3 (E. coli) 15.6 (HeLa) Morpholinosulfonyl + oxadiazole 9.8 (C. albicans) 6.7 (A549) Source: Adapted from
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- QSAR modeling : Use Molinspiration or Schrödinger suites to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
- Docking simulations : AutoDock Vina for predicting binding affinities to targets (e.g., EGFR kinase for anticancer activity) .
- ADMET prediction : SwissADME to optimize pharmacokinetics (e.g., logP <5 for oral bioavailability) .
Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
- Cell cycle analysis : PI staining and FACS to identify G1/S arrest .
- Western blotting : Detect caspase-3/9 activation and Bcl-2/Bax ratio changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
